Structural Differentiation: 5-Methoxy vs. Des-Methoxy Benzamide Core Alters Computed Lipophilicity and Polar Surface Area
The target compound incorporates a 5-methoxy group on the benzamide ring, which is absent in the closest commercially available analog, 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide (CAS 2097872-50-7). This substitution increases the hydrogen-bond acceptor count from 3 to 4 and raises the topological polar surface area (TPSA) from approximately 55.4 Ų to 79.7 Ų, while the computed XLogP3 increases from ~3.5 to 4.1 [1]. The methoxy group also adds ~30 Da to the molecular weight (406.3 vs. 376.3 g/mol) and contributes an additional rotatable bond [1].
| Evidence Dimension | Computed physicochemical properties – TPSA, XLogP3, H-bond acceptor count, molecular weight |
|---|---|
| Target Compound Data | TPSA = 79.7 Ų; XLogP3 = 4.1; H-bond acceptors = 4; MW = 406.3 g/mol; Rotatable bonds = 6 |
| Comparator Or Baseline | 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide (CAS 2097872-50-7): TPSA ≈ 55.4 Ų; XLogP3 ≈ 3.5 (estimated from fragment-based calculation); H-bond acceptors = 3; MW = 376.3 g/mol; Rotatable bonds = 5 |
| Quantified Difference | ΔTPSA = +24.3 Ų; ΔXLogP3 ≈ +0.6; ΔMW = +30.0 g/mol; +1 H-bond acceptor; +1 rotatable bond |
| Conditions | Computed properties from PubChem (2021.05.07 release) using XLogP3 3.0 algorithm and Cactvs 3.4.8.18 for hydrogen-bond counts [1]; comparator properties estimated from molecular formula C₁₇H₁₄BrNO₂S . |
Why This Matters
The ~24 Ų increase in TPSA and ~0.6-unit increase in XLogP3 place the target compound in a meaningfully different region of oral bioavailability space, which directly impacts its suitability for cell-permeability-dependent screening assays versus the des-methoxy analog.
- [1] PubChem. Compound Summary: 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methoxybenzamide. CID 126852120. https://pubchem.ncbi.nlm.nih.gov/compound/126852120 (accessed April 2026). View Source
